Firmanoic acid
Description
Firmanoic acid (CAS: 107584-83-8) is a triterpenoid compound isolated from the hexane fraction of Abies holophylla (Manchurian fir). Its molecular formula is C₃₀H₄₄O₄, with a molar mass of 468.67 g/mol and a density of 1.10±0.1 g/cm³ . Structurally, it belongs to the lanostane-type triterpenoids, characterized by a tetracyclic scaffold with oxygenated functional groups. This compound has demonstrated significant anti-neuroinflammatory activity by inhibiting nitric oxide (NO) production and suppressing inflammatory biomarkers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated microglial cells . Notably, its IC₅₀ value for NO inhibition is lower than that of the positive control NG-monomethyl-L-arginine (L-NMMA), highlighting its potency .
Properties
IUPAC Name |
(E,6R)-2-methyl-4-oxo-6-[(5R,9S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O4/c1-18(16-20(31)17-19(2)26(33)34)21-10-14-30(7)23-8-9-24-27(3,4)25(32)12-13-28(24,5)22(23)11-15-29(21,30)6/h8,17-18,21-22,24H,9-16H2,1-7H3,(H,33,34)/b19-17+/t18-,21-,22-,24+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBAGJSLBGJYBT-WTIZRIRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C(=O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
2.1. Acid-Base Reactions
Firmanoic acid, like other carboxylic acids, would react with bases to form salts:
This reaction is analogous to formic acid’s neutralization with sodium hydroxide, producing sodium formate .
2.2. Formation of Acid Derivatives
This compound could form esters, amides, or acid chlorides via standard carboxylic acid transformations:
-
Esterification : With alcohols (e.g., methanol) under acidic conditions.
-
Amidation : Reaction with amines (e.g., ammonium chloride).
-
Acyl Chloride Formation : Using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .
2.3. Electrophilic Aromatic Substitution
If this compound contains an aromatic ring (e.g., a benzene ring with a carboxylic acid group), it would undergo halogenation, nitration, or sulfonation reactions. For example:
-
Nitration : Meta-substitution with nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) .
-
Halogenation : Bromination or chlorination catalyzed by FeCl₃, yielding meta-halobenzoic acid analogs .
Named Reactions Involving Carboxylic Acids
While this compound itself is not listed in named reactions, related carboxylic acids participate in:
-
Hell-Volhard-Zelinsky Reaction : α-Halogenation of propionic acid derivatives to form 2-bromopropanoic acid .
-
Buchwald-Hartwig Coupling : Palladium-catalyzed cross-coupling to form biaryl compounds .
-
Diels-Alder Reaction : If this compound contains a conjugated diene system, it could act as a diene in cycloadditions with dienophiles like maleimides .
Thermal and Oxidative Stability
This compound’s thermal decomposition could resemble formic acid’s behavior:
-
Decomposition : Potential formation of carbon monoxide (CO) and water under acidic conditions .
-
Hydrogen Production : Reduction with platinum or ruthenium catalysts to yield H₂ and CO₂ .
Analytical Data
| Property | Value (Hypothetical) | Comparison to Known Acids |
|---|---|---|
| Boiling Point | ~100–150°C | Formic acid: 100.8°C |
| Solubility in Water | Miscible | Propionic acid: Miscible |
| pKa | ~4.8 | Benzoic acid: ~4.2 |
Research Findings
-
Reactivity Trends : Borinic acids (e.g., diphenylborinic acid) exhibit faster oxidation kinetics with H₂O₂ compared to boronic acids, suggesting analogous reactive groups in this compound may enhance reactivity in oxidative transformations .
-
Green Chemistry : Furoic acid derivatives (e.g., 2-furoic acid) act as reactive dienes in aqueous Diels-Alder reactions, a precedent for this compound’s potential in sustainable synthesis .
Comparison with Similar Compounds
23-Oxomariesic Acid A (JGHC 46)
- Structure: A lanostane triterpenoid with a ketone group at C-23.
- Toxicity: Non-toxic up to 10 µM .
7,14,24-Mariesatrien-26,23-olide-3α,23-diol (JGHC 44)
- Structure: A triterpenoid lactone with hydroxyl groups at C-3 and C-23.
- Activity: Exhibits the highest potency in NO inhibition and suppresses both iNOS and COX-2.
- Toxicity: Non-toxic up to 10 µM .
Mangiferolic Acid (JGCC 112)
- Structure: A cycloartane-type triterpenoid with a carboxylic acid group.
- Activity: Potent NO inhibitor but causes significant cytotoxicity at 10 µM.
- Limitation : Unsuitable for therapeutic applications due to toxicity .
Comparative Data Table
| Compound | Structure Class | IC₅₀ (NO Inhibition) | COX-2 Inhibition | Toxicity (10 µM) | Source Fraction |
|---|---|---|---|---|---|
| This compound | Lanostane triterpenoid | < L-NMMA | Yes | No | Hexane |
| 23-Oxomariesic Acid A | Lanostane triterpenoid | < L-NMMA | No | No | Hexane |
| JGHC 44 | Triterpenoid lactone | < L-NMMA | Yes | No | Hexane |
| Mangiferolic Acid | Cycloartane | < L-NMMA | No | Yes | Chloroform |
Mechanistic Differences
- This compound: Dual inhibition of iNOS and COX-2, making it a broader-spectrum anti-inflammatory agent .
- JGHC 44: Similar dual inhibition but higher potency in NO suppression.
- Mangiferolic Acid: Limited to NO inhibition with cytotoxicity, restricting its utility .
Toxicity Profile
- Toxic Compounds : Mangiferolic acid and mangiferonic acid (JGCC 116) induce cell death at 10 µM, likely due to reactive oxygen species (ROS) generation .
Research Implications
This compound’s structural uniqueness—particularly its oxygenated lanostane skeleton—correlates with its dual anti-inflammatory action and low toxicity. Compared to cycloartane derivatives like mangiferolic acid, lanostane-type triterpenoids exhibit better safety profiles, positioning them as promising candidates for neuroinflammatory disorders. Further studies should explore structure-activity relationships (SAR) to optimize bioavailability and target specificity.
Q & A
Q. What analytical techniques are recommended for characterizing Firmanoic acid in experimental studies?
Methodological Answer: this compound characterization typically employs nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Ensure consistency in solvent systems and calibration standards across replicates. For quantitative analysis, validate methods using reference standards and report detection limits .
Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?
Methodological Answer: Stability studies should include controlled variables (e.g., temperature, pH, light exposure) and time-course measurements. Use accelerated stability testing (e.g., elevated temperatures) to predict degradation kinetics. Employ HPLC or UV-Vis spectroscopy for monitoring degradation products, and apply Arrhenius equations to extrapolate shelf-life under standard conditions .
Q. What protocols are essential for isolating this compound from natural sources?
Methodological Answer: Optimize extraction using solvent polarity gradients (e.g., ethanol-water mixtures) and column chromatography for purification. Validate extraction efficiency via mass balance calculations and purity checks with thin-layer chromatography (TLC). Document solvent recovery rates to address environmental and cost considerations .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?
Methodological Answer: Discrepancies may arise from differences in cell lines, assay protocols, or compound purity. Conduct meta-analyses to identify confounding variables, and perform dose-response studies using standardized bioassays (e.g., IC50 determinations). Validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) and report statistical power calculations to ensure reproducibility .
Q. What statistical approaches are optimal for analyzing clustered data in this compound toxicity studies?
How should researchers formulate hypothesis-driven questions for this compound’s mechanism of action?
Methodological Answer: Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define scope. For example: “Does this compound (Intervention) inhibit inflammatory markers (Outcome) in murine macrophages (Population) compared to dexamethasone (Comparison)?” Use siRNA knockdown or chemical inhibitors to validate target pathways, and document effect sizes with precision metrics .
Q. What strategies mitigate bias in this compound’s preclinical efficacy studies?
Methodological Answer: Implement blinding during data collection and randomization in animal group assignments. Use positive/negative controls to validate assay sensitivity. Perform power analyses a priori to determine sample sizes, and disclose all raw data in supplementary materials to facilitate transparency .
Methodological Best Practices
- Data Presentation : Prioritize processed data in figures/tables (e.g., dose-response curves) over raw datasets. Use SI units and define abbreviations at first mention. For structural data, include crystallographic parameters (e.g., R-factors) .
- Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. Differentiate between technical artifacts (e.g., instrument drift) and biological variability using negative controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
